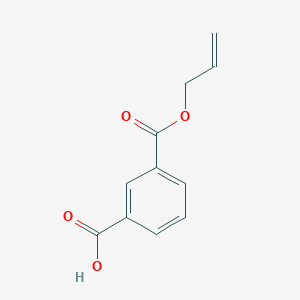
Isophthalic acid monoallyl ester
Cat. No. B8277698
M. Wt: 206.19 g/mol
InChI Key: NWHOAXHJVDBUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06548495B2
Procedure details


The 5-(3-carboxyacetyl-phenyl)-oxazole-4-carboxylic acid ethyl ester was prepared from 5-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid ethyl ester [prepared by the following sequence: i.) A mixture of isophthalic acid monoallyl ester (8.2 g), thionyl chloride (4.4 mL) and DMF (0.1 mL) in toluene (50 mL) was heated to 90° C. for 2 h. The mixture was evaporated in vacuum to give 3-chlorocarbonyl-benzoic acid allyl ester (9.0 g) as a light-yellow oil. ii.) To a solution of this material (9.0 g) and isocyano-acetic acid ethyl ester (4.4 mL) in THF (60 mL) was added at 0° C. Et3N (14.0 mL). The mixture was stirred at 20° C. for 2.5 h and then evaporated in vacuum. The residue was partitioned between EtOAc and brine and the organic layer was dried and evaporated in vacuum. The residual oil was chromatographed on silica gel using EtOAc/hexane as eluent to give 5-(3-allyloxycarbonyl-phenyl)-oxazole-4-carboxylic acid ethyl ester (6.9 g) as a pale-yellow oil. iii.) This material (6.9 g) was subjected to the palladium-catalysed allylester cleavage according to general procedure G (method b) to give 5-(3-carboxy-phenyl)-oxazole-4-carboxylic acid ethyl ester (6.9 g) as light brown crystals, mp 190-192° C. iv.) This carboxylic acid (2.6 g) was heated with thionyl chloride in toluene and the resulting carboxylic acid chloride was used directly in the next step.] (2.8 g) and bis(trimethylsilyl)malonate with n-BuLi in ether at −60° C. to 0° C. according to general procedure K (method c2). The crude material was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure L (method a). Obtained as pale-yellow crystals (1.4 g).
Name
5-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([Cl:19])=[O:18])[CH:12]=1)=[O:5])[CH3:2].[CH2:20]([O:23][C:24](=[O:34])[C:25]1[CH:33]=[CH:32][CH:31]=[C:27]([C:28](O)=[O:29])[CH:26]=1)[CH:21]=[CH2:22].S(Cl)(Cl)=O.CN(C=O)C>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17](=[O:18])[CH2:25][C:24]([OH:34])=[O:23])[CH:12]=1)=[O:5])[CH3:2].[CH2:20]([O:23][C:24](=[O:34])[C:25]1[CH:33]=[CH:32][CH:31]=[C:27]([C:28]([Cl:19])=[O:29])[CH:26]=1)[CH:21]=[CH2:22]
|
Inputs


Step One
|
Name
|
5-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1N=COC1C1=CC(=CC=C1)C(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC(C1=CC(C(=O)O)=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
4.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared by the following sequence
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1N=COC1C1=CC(=CC=C1)C(CC(=O)O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC(C1=CC(=CC=C1)C(=O)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
